3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride
Overview
Description
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride is a chemical compound with the molecular formula C15H21ClN2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction can be catalyzed by various agents, including metal salts and ionic liquids. For instance, a green synthesis method uses hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst, which eliminates the need for metal salts and simplifies the separation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The reaction conditions typically include temperatures around 120°C and the use of solvents like paraxylene .
Chemical Reactions Analysis
Types of Reactions
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3S)-1-propyl-3-piperidinyl]benzonitrile: A closely related compound with similar structural features.
Benzonitrile derivatives: Compounds with variations in the substituents on the benzonitrile group.
Uniqueness
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride is unique due to its specific combination of a piperidine ring and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-[(3S)-1-propylpiperidin-3-yl]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16;/h3,5-6,10,15H,2,4,7-9,12H2,1H3;1H/t15-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJNIMLZMPQSPE-XFULWGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC=CC(=C2)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC=CC(=C2)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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